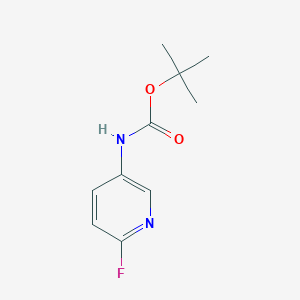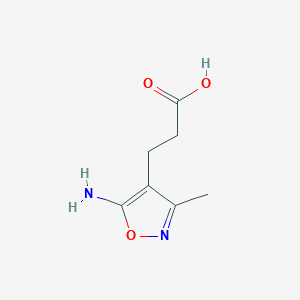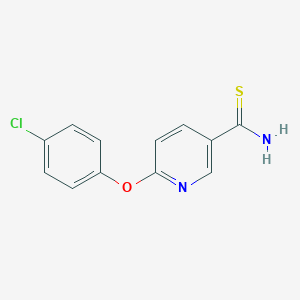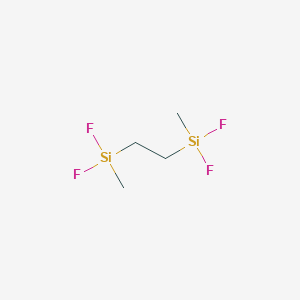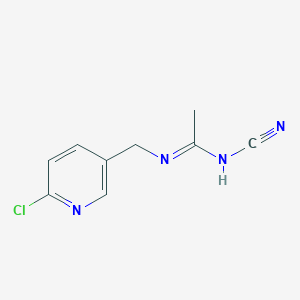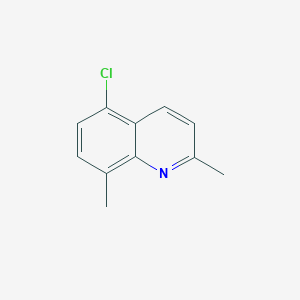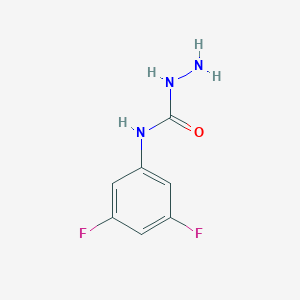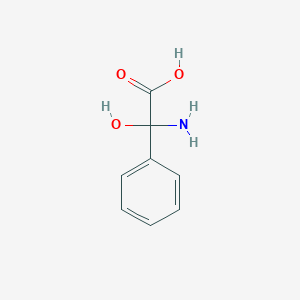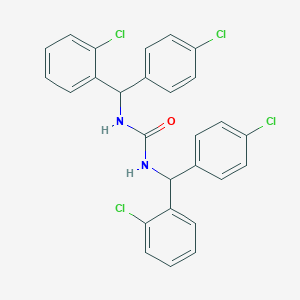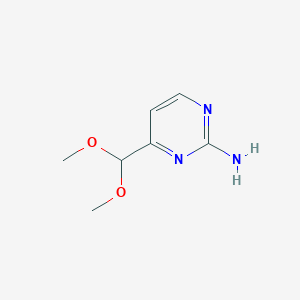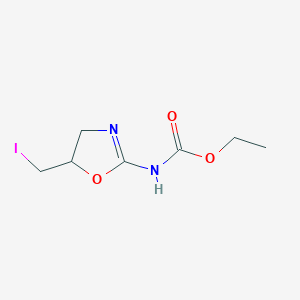
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester, also known as IOX1, is a potent and selective inhibitor of the histone demethylase enzyme, JMJD2A. It has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester selectively inhibits the activity of JMJD2A by binding to its active site and preventing the demethylation of histone H3 lysine 9 (H3K9). This leads to an increase in the levels of H3K9me3, which is associated with gene silencing. 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has also been shown to inhibit the activity of other histone demethylase enzymes, including JMJD2B and JMJD3, although with lower selectivity.
Biochemical and Physiological Effects:
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the modulation of gene expression. 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has several advantages for use in lab experiments, including its high potency and selectivity for JMJD2A. It is also relatively easy to synthesize and has a high purity. However, 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester, including the development of more potent and selective JMJD2A inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and downstream effects on gene expression. Additionally, the use of 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicities.
Synthesis Methods
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester can be synthesized through a three-step process involving the condensation of ethyl 2-oxo-4-phenylbutanoate with ethylenediamine, followed by the reaction of the resulting imine with iodomethane and finally the reaction of the iodomethyl intermediate with ethyl carbamate. The resulting 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester compound is a white powder with a melting point of 145-148°C and a purity of over 99%.
Scientific Research Applications
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to selectively inhibit the activity of JMJD2A, a histone demethylase enzyme that plays a key role in regulating gene expression. 5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease.
properties
CAS RN |
188193-29-5 |
|---|---|
Product Name |
5-(Iodomethyl)oxazolidin-2-ylidenecarbamic acid ethyl ester |
Molecular Formula |
C7H11IN2O3 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
ethyl N-[5-(iodomethyl)-4,5-dihydro-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C7H11IN2O3/c1-2-12-7(11)10-6-9-4-5(3-8)13-6/h5H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
KMOZBGJSNDKAFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NCC(O1)CI |
Canonical SMILES |
CCOC(=O)NC1=NCC(O1)CI |
synonyms |
Carbamic acid, [4,5-dihydro-5-(iodomethyl)-2-oxazolyl]-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
